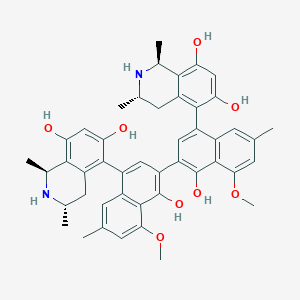

Michellamine A

Descripción

Propiedades

Fórmula molecular |

C46H48N2O8 |

|---|---|

Peso molecular |

756.9 g/mol |

Nombre IUPAC |

(1S,3S)-5-[3-[4-[(1S,3S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol |

InChI |

InChI=1S/C46H48N2O8/c1-19-9-25-27(41-31-13-21(3)47-23(5)39(31)33(49)17-35(41)51)15-29(45(53)43(25)37(11-19)55-7)30-16-28(26-10-20(2)12-38(56-8)44(26)46(30)54)42-32-14-22(4)48-24(6)40(32)34(50)18-36(42)52/h9-12,15-18,21-24,47-54H,13-14H2,1-8H3/t21-,22-,23-,24-/m0/s1 |

Clave InChI |

GMLBVLXDRNJFGR-ZJZGAYNASA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

SMILES isomérico |

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8C[C@@H](N[C@H](C8=C(C=C7O)O)C)C)O |

SMILES canónico |

CC1CC2=C(C(=CC(=C2C(N1)C)O)O)C3=CC(=C(C4=C3C=C(C=C4OC)C)O)C5=C(C6=C(C=C(C=C6OC)C)C(=C5)C7=C8CC(NC(C8=C(C=C7O)O)C)C)O |

Sinónimos |

michellamine A michellamine B michellamine C |

Origen del producto |

United States |

Historical Context and Discovery of Michellamine a

Initial Identification and Origins in Ancistrocladus korupensis

The story of Michellamine A begins with the plant species Ancistrocladus korupensis, a woody liana native to the rainforests of Cameroon and Nigeria. First collected in 1987 within the Korup National Park in Cameroon, this liana was later identified as a new species in 1993 researchgate.netwikipedia.org. The pivotal moment in its discovery came in 1990 when researchers at the U.S. National Cancer Institute (NCI) observed that extracts derived from Ancistrocladus korupensis exhibited potent activity against HIV, specifically inhibiting its ability to damage human cells cbd.intasm.org.

Following this groundbreaking observation, a bioassay-guided fractionation of the plant's aerial parts led to the isolation of a trio of chemically novel, atropisomeric alkaloids, including this compound and Michellamine B asm.org. This compound was identified as a dimeric isoquinoline (B145761) alkaloid, a structural classification that hinted at its unique chemical properties and potential biological efficacy nih.govresearchgate.netontosight.ai. The isolation of these compounds marked them as among the first dimeric naphthylisoquinoline alkaloids discovered, highlighting their significant structural novelty researchgate.net.

Role of Collaborative Research Initiatives in Its Discovery

The discovery and subsequent research into this compound were intrinsically linked to extensive collaborative efforts involving multiple institutions and international partnerships. The U.S. National Cancer Institute (NCI) spearheaded a major initiative aimed at discovering novel anti-HIV agents from natural sources, which provided the foundational framework for this research asm.orgfrontiersin.orgfrontiersin.orgresearchgate.net.

Collections of plant material, including Ancistrocladus korupensis, were undertaken under contracts managed by the NCI's Natural Products Branch researchgate.netcbd.int. These efforts involved key collaborators such as the Missouri Botanical Garden and the University of Yaounde, who played crucial roles in specimen collection and botanical identification cbd.int. Furthermore, Purdue University was awarded an NCI contract to investigate the feasibility of cultivating Ancistrocladus korupensis. This initiative aimed to establish a reliable and sustainable source of the plant material necessary for further preclinical development and evaluation of the isolated compounds, underscoring the importance of interdisciplinary collaboration in natural product drug discovery cbd.intfrontiersin.orgresearchgate.net.

Evolution of Research Interest in this compound

The initial discovery of this compound's anti-HIV activity immediately propelled it into the focus of antiviral research. While Michellamine B was noted for its particular potency and was subsequently committed to preclinical development by the NCI, research interest in this compound and its structural relatives has continued to evolve cbd.intasm.org. The complex and unique chemical structure of this compound, characterized by its dimeric naphthylisoquinoline framework and atropisomeric nature, has spurred advancements in synthetic organic chemistry, leading to the development of new methodologies for its stereoselective construction researchgate.netwikipedia.orgrsc.org.

Research has also delved into understanding its mechanism of action, revealing its capacity to inhibit HIV replication through multiple pathways, including the interference with reverse transcriptase activity and the prevention of cellular fusion asm.org. Although research on Michellamine B faced challenges due to toxicity, the broader class of michellamines, including this compound and its various analogues isolated from different Ancistrocladus species, remains an active area of investigation. These studies continue to explore their potential therapeutic properties beyond antiviral activity, including antimalarial and antibacterial effects, further solidifying their importance in medicinal chemistry researchgate.netontosight.airsc.orgnih.gov.

Isolation and Structural Elucidation Methodologies of Michellamine a

Extraction and Fractionation Techniques

The initial step in isolating Michellamine A involves the extraction of the compound from its natural source, the leaves of Ancistrocladus korupensis. wikipedia.org A common procedure begins with the extraction of dried and powdered plant material using a mixture of polar and non-polar organic solvents.

A typical solvent system employed is a 1:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂). This combination is effective at extracting a broad range of phytochemicals, including alkaloids like this compound. Following the initial extraction, a liquid-liquid partitioning step is employed to separate compounds based on their differential solubility in immiscible solvents. The crude extract is partitioned between hexane (B92381) and an aqueous methanol solution (e.g., 9:1 MeOH-H₂O). This fractionation step serves to remove highly non-polar compounds, such as fats and waxes, which dissolve preferentially in the hexane layer, while the more polar alkaloids, including this compound, remain in the aqueous methanol fraction. This enriched alkaloid fraction is then concentrated, typically under reduced pressure, to yield a crude mixture ready for further purification.

Chromatographic Separation Strategies for Pure this compound

Achieving a high degree of purity for this compound from the complex crude extract requires sophisticated chromatographic techniques. Centrifugal Partition Chromatography (CPC) has proven to be a particularly effective method for this purpose.

CPC is a form of liquid-liquid chromatography where both the stationary and mobile phases are liquids. The stationary liquid phase is immobilized by a strong centrifugal force, eliminating the need for a solid support matrix. This technique is well-suited for separating components of crude natural product extracts. For the purification of this compound, the enriched aqueous methanol fraction is subjected to CPC. The selection of the biphasic solvent system is critical for successful separation and is determined based on the partition coefficient of the target compound.

While CPC is a primary tool for preparative scale isolation, High-Performance Liquid Chromatography (HPLC) is also an indispensable technique, particularly for analytical assessment of purity and for smaller-scale separations. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, is a common method for analyzing and purifying naphthylisoquinoline alkaloids.

| Chromatography Technique | Principle | Role in this compound Isolation |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid chromatography with a support-free liquid stationary phase immobilized by centrifugal force. | Preparative scale purification of this compound from the fractionated extract. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a solid stationary phase (e.g., C18 silica) with a liquid mobile phase. | Analytical purity assessment and small-scale purification of this compound. |

Spectroscopic and Diffraction Methods for Structural Assignment

The definitive structural elucidation of this compound, a complex dimeric alkaloid with multiple stereocenters and atropisomerism, was accomplished through a combination of advanced spectroscopic and chiroptical methods.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were essential.

¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity. 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Rotating frame Overhauser Effect Spectroscopy (ROESY) were critical in assembling the complex structure. HMBC experiments reveal long-range correlations between protons and carbons (typically 2-3 bonds), which helps to connect different molecular fragments. ROESY experiments identify protons that are close in space, which is crucial for determining the relative stereochemistry and the conformation around the biaryl axis.

Selected ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) |

|---|---|

| H-7 | 6.58 |

| H-1 | 4.76 |

| H-5' | 6.84 |

| H-7' | 6.46 |

| OMe-8 | 3.51 |

| Me-1 | 1.25 |

Data presented is illustrative of typical shifts for the class of compounds.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, with a chemical formula of C₄₆H₄₈N₂O₈, the expected monoisotopic mass is 756.3414 g/mol . wikipedia.org High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy. Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are suitable for ionizing complex alkaloids like this compound. The mass spectrum would show a prominent molecular ion peak ([M+H]⁺) at m/z 757.3492, confirming the molecular weight. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural information by showing how the molecule breaks apart.

The stereochemistry of this compound is complex due to the presence of both chiral centers and an axis of chirality (atropisomerism) resulting from hindered rotation about the naphthalene-naphthalene biaryl bond. Chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of these stereogenic elements.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. The absolute configuration of the stereocenters and the stereochemistry of the biaryl axis in michellamines were established through detailed analysis of their CD spectra. itg.be This often involves comparing the experimental CD spectrum to the spectra of related compounds with known configurations or to spectra predicted by computational methods. The specific Cotton effects (positive or negative peaks) in the CD spectrum are characteristic of a particular stereoisomer.

X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. usm.edu This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined.

While X-ray crystallography is the definitive method for structure determination, obtaining single crystals of sufficient quality can be challenging, especially for complex natural products. In the initial structural elucidation of the michellamine class of alkaloids, the stereochemistry was primarily determined using a combination of NMR and chiroptical methods. itg.be While X-ray crystallography has been used to confirm the stereochemistry of related synthetic intermediates or degradation products, a single-crystal X-ray structure for this compound itself has not been widely reported in the literature.

Total Synthesis Approaches to Michellamine a

Convergent Total Synthesis Strategies

Oxidative Dimerization Reactions for Michellamine Framework Assembly

A pivotal step in establishing the core dimeric framework of Michellamine A involves oxidative dimerization. A widely employed and biomimetically inspired method utilizes silver(I) oxide (Ag₂O) to effect the oxidative coupling of appropriately functionalized 4-aryl-1-naphthol precursors acs.orgcapes.gov.bracs.orgmdma.ch. This reaction typically proceeds through the formation of indigoid intermediates (cross-ring naphthoquinones), which are then reductively bleached and deprotected to yield the final alkaloid acs.orgcapes.gov.bracs.orgmdma.ch. Advances have also led to more direct, one-step oxidative dimerization protocols using reagents like lead tetraacetate or phenyliodine(III) bis(trifluoroacetate), which bypass the need for extensive protection and deprotection steps, thereby improving synthetic efficiency thieme-connect.com. This direct dimerization of monomeric naphthylisoquinoline alkaloids represents a significant step towards streamlined synthesis.

Stereoselective and Atroposelective Synthesis Development

The formation of the central biaryl bond in this compound creates a sterically hindered axis, leading to atropisomerism. Achieving stereoselective and atroposelective control during the synthesis of this bond is paramount. The Suzuki-Miyaura cross-coupling reaction has proven to be a highly effective method for constructing this hindered biaryl linkage, allowing for the coupling of naphthalene (B1677914) boronic acid derivatives with THIQ halides or triflates acs.orgcapes.gov.bracs.orgmdma.chnih.govacs.orgsioc-journal.cnacs.org.

Significant progress has been made in developing asymmetric variants of the Suzuki-Miyaura coupling. The use of chiral monophosphorus ligands has enabled highly enantioselective couplings, achieving excellent yields and enantiomeric excesses (up to 99% ee) in the synthesis of chiral biaryl precursors nih.govacs.orgsioc-journal.cnscispace.comresearchgate.net. These developments are crucial for controlling the axial chirality inherent in the Michellamine structure, paving the way for the synthesis of enantiomerically pure target molecules.

Biomimetic Synthesis Investigations

Biomimetic approaches to this compound synthesis aim to replicate the proposed biosynthetic pathways found in nature. A common strategy involves the oxidative dimerization of naturally occurring monomeric naphthylisoquinoline alkaloids, such as korupensamine A acs.orgresearchgate.netwikipedia.orguni-wuerzburg.deresearchgate.net. This strategy directly utilizes the natural building blocks, often employing oxidative coupling reactions similar to those believed to occur enzymatically within the plant researchgate.netresearchgate.net. The Bringmann group has been instrumental in exploring and advancing these biomimetic total synthesis strategies acs.orgresearchgate.netuni-wuerzburg.deresearchgate.net.

Challenges and Advances in Scalable Synthetic Routes

The synthesis of this compound is marked by several challenges, most notably the formation of the sterically congested biaryl bond, which often requires specialized coupling conditions. Furthermore, the multi-step nature of early synthetic routes posed difficulties for scalability.

Recent advances have addressed these challenges through several key developments:

Efficient Building Block Synthesis: Strategies for the large-scale preparation of key naphthalene building blocks, such as those employing annulation reactions of benzynes or sulfone anions, have been developed acs.orgcapes.gov.bracs.orgmdma.ch.

Convergent Strategies: Modular approaches to assembling the THIQ and naphthalene fragments, and highly convergent strategies like double Suzuki-type cross-coupling reactions, have been employed to assemble the tetraaryl skeleton efficiently acs.orgdoi.orgresearchgate.net.

Asymmetric Catalysis: The application of highly enantioselective catalytic methods, particularly asymmetric Suzuki-Miyaura couplings, provides precise control over stereochemistry, which is essential for producing pure enantiomers and is a critical aspect for any potential large-scale pharmaceutical synthesis.

These advances collectively contribute to more robust and efficient synthetic routes for this compound and its analogues, addressing the inherent complexities of its structure and paving the way for broader research and potential applications.

Key Synthetic Transformations in this compound Synthesis

| Transformation Type | Key Reagents/Catalysts | Significance in this compound Synthesis |

| Biaryl Bond Formation | Suzuki-Miyaura Coupling (Pd catalyst, boronic acid/halide) | Crucial for constructing the sterically hindered naphthyl-naphthyl and naphthyl-THIQ linkages. |

| Oxidative Dimerization | Silver(I) Oxide (Ag₂O) | Forms the core dimeric naphthylisoquinoline framework via oxidative coupling of naphthol precursors. |

| Asymmetric Biaryl Coupling | Chiral Monophosphorus Ligands + Suzuki-Miyaura | Enables atroposelective synthesis, controlling the axial chirality of the biaryl axis with high enantioselectivity. |

| THIQ Fragment Synthesis | Aziridine-based routes, Bringmann's THIQ synthesis | Preparation of the tetrahydroisoquinoline building block, often involving stereoselective reductions. |

| One-Step Oxidative Dimerization | Lead tetraacetate or Phenyliodine(III) bis(trifluoroacetate) | Simplifies the dimerization process by avoiding protection/deprotection steps, enhancing efficiency. |

Compound List

this compound

Michellamine B

Michellamine C

Korupensamine A

Korupensamine B

Korupensamine E

Ancistrobrevine B

Ancistrobonsoline A1

Ancistrobonsoline A2

Ancistroealaine C

Mbandakamine A

Dioncophylline B

Jozimine D

Mevidalen

Biosynthetic Pathways and Precursor Research

Putative Biogenetic Origins of Naphthylisoquinoline Alkaloids

The biogenetic origins of naphthylisoquinoline (NIQ) alkaloids, including Michellamine A, are considered unusual compared to many other alkaloid classes researchgate.netresearchgate.networldwidejournals.com. While most alkaloids are derived from aromatic amino acids, initial feeding experiments suggest that NIQs originate from acetate (B1210297) units researchgate.netresearchgate.net. This points towards a polyketide pathway as the fundamental route for constructing the core structure of these compounds worldwidejournals.com. The characteristic feature of NIQs is the presence of a biaryl system linking a naphthalene (B1677914) moiety to a tetrahydroisoquinoline (THIQ) unit. This linkage, often occurring at specific positions (e.g., C5-C8' linkage), contributes to their complex stereochemistry, including atropisomerism due to restricted rotation around the biaryl axis researchgate.netresearchgate.networldwidejournals.com. The dimeric nature of this compound implies a subsequent dimerization event involving two monomeric precursors google.com.

Enzymatic and Mechanistic Studies of Biosynthesis

The dimerization process leading to the formation of this compound and its related dimeric alkaloids involves a critical step of oxidative phenol (B47542) coupling mdma.chuni-freiburg.defigshare.com. In synthetic approaches that mimic natural pathways, this coupling is often achieved using reagents like silver oxide, which promotes the formation of indigoid intermediates (cross-ring naphthoquinones) that ultimately establish the biaryl linkage characteristic of the michellamine skeleton mdma.chfigshare.com.

While specific enzymes directly responsible for catalyzing these oxidative coupling reactions in Ancistrocladus species have not been extensively detailed in the literature, oxidative phenol coupling is a well-established biosynthetic mechanism in nature. Enzymes such as laccases and certain cytochrome P450 monooxygenases are known to catalyze regioselective and atropselective phenol couplings in the biosynthesis of various natural products, including other dimeric compounds uni-freiburg.de. The complex and hindered nature of the biaryl axis in michellamines necessitates precise regio- and stereoselective control, suggesting the involvement of highly specific enzymatic machinery in their natural formation researchgate.netresearchgate.net. Mechanistic studies of these coupling reactions, both in natural systems and through synthetic mimicry, are vital for understanding how these intricate molecular architectures are assembled.

Table 2: Identified Naphthylisoquinoline Alkaloids

| Alkaloid Type | Name(s) | Source Species (Primary) | Notes |

| Monomeric | Korupensamine A | A. korupensis | Proposed precursor to Michellamines A, C, and B. Antimalarial activity. |

| Monomeric | Korupensamine B | A. korupensis | Proposed precursor to Michellamines C and B. Antimalarial activity. |

| Monomeric | Korupensamine C | A. korupensis | |

| Monomeric | Korupensamine D | A. korupensis | |

| Monomeric | Ancistrobrevine B | A. korupensis | Related monomeric NIQ. |

| Monomeric | Hamatine | A. congolensis | |

| Monomeric | 5'-O-demethylhamatine | A. congolensis | |

| Monomeric | 6-O-methylhamatine | A. congolensis | |

| Monomeric | Ancistrocladine | A. congolensis | |

| Monomeric | Dioncophylline A | A. congolensis | |

| Monomeric | Yaoundamine A | A. korupensis | Found to be active against Plasmodium falciparum. |

| Monomeric | Yaoundamine B | A. korupensis | Found to be active against Plasmodium falciparum. |

| Dimeric | This compound | A. korupensis | Potent anti-HIV activity. Formed from dimerization of korupensamines. |

| Dimeric | Michellamine B | A. korupensis | Potent anti-HIV activity. Formed from cross-coupling of korupensamines. |

| Dimeric | Michellamine C | A. korupensis | Potent anti-HIV activity. |

| Dimeric | Michellamine A2 | A. congolensis | Michellamine-type dimeric NIQ. |

| Dimeric | Michellamine A3 | A. congolensis | Michellamine-type dimeric NIQ. |

| Dimeric | Michellamine A4 | A. congolensis | Michellamine-type dimeric NIQ. |

| Dimeric | Michellamine B2 | A. congolensis | Michellamine-type dimeric NIQ. |

| Dimeric | Michellamine B3 | A. congolensis | Michellamine-type dimeric NIQ. |

List of All Compound Names Mentioned:

this compound

Michellamine B

Michellamine C

Michellamine A2

Michellamine A3

Michellamine A4

Michellamine B2

Michellamine B3

Korupensamine A

Korupensamine B

Korupensamine C

Korupensamine D

Ancistrobrevine B

Hamatine

5'-O-demethylhamatine

6-O-methylhamatine

Ancistrocladine

Dioncophylline A

Yaoundamine A

Yaoundamine B

Research on Biological Activities and Mechanisms of Action of Michellamine a

Inhibition of Cellular Enzymes and Processes

Protein Kinase C (PKC) Inhibition and Binding Interactions

Michellamine A, along with its related compounds Michellamine B and C, has been identified as an inhibitor of Protein Kinase C (PKC). Research into their mechanism of action shows that these alkaloids inhibit rat brain PKC with IC50 values in the range of 15-35 µM nih.gov.

Further investigation into the nature of this inhibition, primarily using Michellamine B as a model, has revealed specific binding interactions. Michellamine B acts as a noncompetitive inhibitor with respect to ATP, exhibiting a Ki value of 4-6 µM nih.gov. When the peptide substrate concentration is varied, a mixed-type inhibition is observed nih.gov. These findings suggest that the michellamines bind to the kinase domain of PKC rather than its regulatory domain nih.gov. Molecular modeling studies support this, indicating that all three michellamines can fit into the active site cleft of the PKC kinase domain, effectively blocking both the ATP and the peptide substrate subsites nih.gov.

Interaction with DNA Polymerases (Alpha and Beta)

Biochemical studies have demonstrated that the biological activity of michellamines extends to the inhibition of essential enzymes involved in DNA replication. Specifically, research on Michellamine B, a closely related atropisomer of this compound, has shown that it inhibits the enzymatic activities of human DNA polymerases alpha and beta nih.govsemanticscholar.orgnih.gov. This inhibitory action on host cell DNA polymerases is a significant aspect of its molecular mechanism nih.govsemanticscholar.orgnih.gov. The ability to interfere with these polymerases may contribute to the observed cytotoxic effects of the compound semanticscholar.org.

Anticancer Activity Research

Cytotoxic Effects on Cancer Cell Lines

Dimeric naphthylisoquinoline alkaloids, including derivatives of this compound, have demonstrated significant cytotoxic activities against certain cancer cell lines. Studies have shown that compounds such as Michellamine A6 and Michellamine E exhibit high cytotoxicity against cervical HeLa cancer cells nih.gov. The potency of this cytotoxic effect was found to be comparable to that of the established anticancer drug, 5-fluorouracil nih.gov.

Interactive Data Table: Cytotoxic Activity of Michellamine Derivatives

| Compound | Cell Line | Activity | Reference Compound |

|---|---|---|---|

| Michellamine A6 | HeLa (Cervical Cancer) | High | 5-fluorouracil |

Antiausterity Activities against Specific Cancer Cell Types

In addition to direct cytotoxicity, michellamines have been investigated for their "antiausterity" potential. This strategy targets the ability of cancer cells to survive under nutrient-deprived conditions, a common feature of solid tumors researchgate.net. Research has identified that Michellamine A6, along with other related dimeric and monomeric naphthylisoquinoline alkaloids, possesses antiausterity properties against PANC-1 human pancreatic cancer cells nih.gov. This suggests a mechanism of action that specifically targets the survival strategies of cancer cells in the harsh microenvironment of a tumor nih.govresearchgate.net.

Antimalarial Activity Studies of Related Alkaloids

While this compound is primarily known for its anti-HIV and potential anticancer activities, research into the broader family of naphthylisoquinoline alkaloids has revealed significant antimalarial properties. These alkaloids are recognized as potent antiplasmodial compounds nih.gov.

Studies on extracts from Ancistrocladus korupensis, the plant source of michellamines, have led to the isolation of other related alkaloids with notable biological activity nus.edu.sgacs.org. For instance, Korupensamine E, a monomeric naphthylisoquinoline alkaloid discovered alongside michellamines D, E, and F, demonstrated in vitro antimalarial activity comparable to other known korupensamines nus.edu.sgacs.org.

Further research has validated naphthylisoquinoline alkaloids as multistage antiplasmodial agents, showing activity against both the asexual and sexual stages of Plasmodium falciparum parasites nih.gov. For example, Dioncophylline C has emerged as a promising candidate with activity against both parasite stages, good solubility, and metabolic stability nih.gov. This highlights the potential of the naphthylisoquinoline alkaloid scaffold, from which this compound is derived, as a source for developing new antimalarial drugs nih.gov.

Structure Activity Relationship Sar Studies of Michellamine a and Analogs

Systematic Modification of the Michellamine A Skeleton

The core structure of this compound, characterized by two naphthylisoquinoline units linked by a biaryl axis, offers multiple sites for chemical modification. Researchers have synthesized and evaluated a range of analogs to probe the importance of various functional groups and structural motifs.

A significant breakthrough in understanding the SAR of michellamines came with the isolation of new, naturally occurring analogs from the Central African liana Ancistrocladus congolensis. These compounds, named michellamines A2, A3, A4, B2, and B3, possess variations in their molecular structure compared to the original michellamines A and B. semanticscholar.org Evaluation of their anti-HIV activity revealed that these subtle structural modifications lead to a spectrum of potencies. For instance, michellamine A3 demonstrated the most potent anti-HIV activity among the newly discovered analogs, with an IC50 value of 15.2 μM. semanticscholar.org In contrast, this compound and the newly isolated michellamine B3 showed no inhibitory activity against HIV replication in the studied cell cultures. semanticscholar.org

These findings underscore the sensitivity of the biological activity to even minor changes in the michellamine skeleton. The variations among these naturally occurring analogs, likely involving the positioning or nature of substituents on the aromatic rings, provide valuable insights into the structural requirements for anti-HIV efficacy.

Table 1: Anti-HIV Activity of Michellamine Analogs

| Compound | IC50 (μM) |

|---|---|

| This compound | Inactive |

| Michellamine B | 20.4 |

| Michellamine A2 | 29.6 |

| Michellamine A3 | 15.2 |

| Michellamine A4 | 35.9 |

| Michellamine B3 | Inactive |

Data sourced from Bringmann et al., 2016. semanticscholar.org

Influence of Atropisomerism on Biological Potency

A defining characteristic of the michellamine family is atropisomerism, a type of axial chirality arising from hindered rotation around the biaryl single bond connecting the two naphthylisoquinoline units. This results in stereoisomers that are non-superimposable mirror images (enantiomers) or non-mirror image stereoisomers (diastereomers). SAR studies have unequivocally demonstrated that this stereochemical feature is a critical determinant of anti-HIV potency.

The initial discovery of michellamines A, B, and C from Ancistrocladus korupensis highlighted the profound impact of atropisomerism. nih.gov Among these, michellamine B was identified as the most potent inhibitor of HIV-induced cell killing and viral replication. nih.govnih.gov Michellamine B is an atropisomer of this compound, differing only in the spatial arrangement of the two monomeric units around the biaryl axis. researchgate.net This stark difference in activity between stereoisomers strongly suggests that a specific three-dimensional conformation is required for effective interaction with the biological target.

Further evidence for the crucial role of atropisomerism comes from studies on related monomeric naphthylisoquinoline alkaloids. For example, the differential biological activities of korupensamine A and its atropisomer, korupensamine B, in other therapeutic areas further solidify the principle that the specific axial chirality is paramount for biological function. nih.gov This atroposelectivity in biological activity underscores the importance of stereocontrolled synthesis in the development of michellamine-based antiviral agents.

Identification of Key Pharmacophoric Elements for Activity

Identifying the key pharmacophoric elements—the essential structural features responsible for a molecule's biological activity—is a central goal of SAR studies. For this compound and its analogs, research has pointed to several crucial components that constitute its anti-HIV pharmacophore.

The dimeric nature of the michellamine scaffold appears to be a fundamental requirement for its anti-HIV activity. The two naphthylisoquinoline units, held in a specific spatial orientation by the biaryl axis, are thought to interact simultaneously with the biological target, likely the viral reverse transcriptase (RT) enzyme. nih.govmdpi.com This dual interaction is believed to contribute to the compound's inhibitory potency.

Positional and Stereochemical Effects on Biological Response

The data from the naturally occurring michellamine analogs further illustrates the importance of positional isomerism. The variations in the IC50 values among michellamines A2, A3, and A4, which differ in their substitution patterns, highlight that the location of functional groups on the aromatic framework is finely tuned for optimal anti-HIV activity. semanticscholar.org For instance, the superior activity of michellamine A3 suggests that its specific arrangement of substituents is more favorable for target binding than that of the other analogs. semanticscholar.org Conversely, the inactivity of this compound and B3 indicates that certain structural arrangements are detrimental to the anti-HIV effect. semanticscholar.org

Analogue and Derivative Research and Development

Design and Synthesis of Michellamine Analogs

The complex dimeric structure of Michellamine A, characterized by a biaryl axis linking two naphthylisoquinoline units, presents a formidable synthetic challenge. Initial synthetic strategies focused on mimicking the proposed biosynthetic pathways. wikipedia.org Two primary approaches have been explored: one involving the construction of the naphthalene-isoquinoline bonds before forming the central naphthalene-naphthalene axis, and a complementary pathway that first creates the binaphthalene core followed by the addition of the isoquinoline (B145761) moieties. wikipedia.org

A primary focus of analog development has been the synthesis of both monomeric and dimeric naphthylisoquinoline compounds to elucidate the structural requirements for biological activity.

Dimeric Analogs: The synthesis of dimeric analogs has been a major goal to probe the importance of the stereochemistry and the nature of the linkage between the two monomeric units. Natural variants such as Michellamine B, C, D, E, and F have been isolated and characterized, showing that subtle changes in the stereochemistry of the biaryl axis (atropisomerism) can significantly impact anti-HIV potency. researchgate.netnih.gov Michellamine B, an atropisomer of this compound, is generally found to be the most active against various HIV strains. wikipedia.org Synthetic efforts have successfully produced these natural dimers and have also created novel, non-naturally occurring dimers to explore a wider range of structural diversity. nih.gov

To further refine the pharmacological profile of michellamines, researchers have explored structural modifications beyond those found in the natural series. These variations aim to improve potency, alter selectivity, and simplify the molecular structure for easier synthesis.

Key areas of modification have included:

The Tetrahydroisoquinoline Rings: Studies have shown that the tetrahydroisoquinoline portions of the molecule are critical for anti-HIV activity. Modifications to the substituents on these rings, such as the N-methyl group, have been investigated. For instance, N-derivatization of some related naphthylisoquinoline alkaloids was found to increase activity against Plasmodium falciparum. nih.gov

Comparative Biological Evaluation of Synthetic Derivatives

A critical component of analog development is the systematic biological evaluation of newly synthesized compounds. The primary focus has been on anti-HIV and antiprotozoal activities.

Anti-HIV Activity: The michellamines are known to inhibit HIV replication through at least two distinct mechanisms: inhibition of the viral enzyme reverse transcriptase (RT) and inhibition of virus-induced cell-cell fusion (syncytium formation). semanticscholar.orgnih.gov Comparative studies have shown that dimeric compounds are consistently more potent against HIV than their monomeric counterparts. Michellamine B typically exhibits the highest potency against a broad range of HIV-1 and HIV-2 strains, including those resistant to other RT inhibitors. nih.govsemanticscholar.org

The table below summarizes the anti-HIV activity of natural michellamines and a related monomeric compound.

| Compound | Type | Target | Activity |

|---|---|---|---|

| This compound | Dimeric Naphthylisoquinoline | HIV-1, HIV-2 | Potent inhibitor of viral replication. nih.gov |

| Michellamine B | Dimeric Naphthylisoquinoline | HIV-1, HIV-2 | Most potent of the series; active against drug-resistant strains. EC50 typically 1-20 µM. nih.govsemanticscholar.org |

| Michellamine C | Dimeric Naphthylisoquinoline | HIV-1, HIV-2 | Active, but generally less potent than Michellamine B. nih.gov |

| Michellamines D-F | Dimeric Naphthylisoquinoline | HIV | Inhibitory activity comparable to Michellamine B. researchgate.net |

| Korupensamine E | Monomeric Naphthylisoquinoline | HIV | Lacks significant anti-HIV activity, but is active against malaria. researchgate.net |

EC50 (50% Effective Concentration) is the concentration of a drug that gives half-maximal response.

Antiprotozoal Activity: While the primary interest in michellamines has been for their anti-HIV effects, related naphthylisoquinoline alkaloids have shown significant activity against various protozoan parasites, including Plasmodium falciparum (malaria) and Leishmania species. nih.gov Dioncophylline C, a monomeric naphthylisoquinoline, demonstrated potent antimalarial activity with an IC50 value of 0.014 µg/mL against P. falciparum. nih.gov This highlights the potential for developing different classes of drugs from the same core chemical scaffold by modifying key structural features.

Rational Design Strategies for Enhanced Biological Profiles

Rational design strategies, including computational modeling and quantitative structure-activity relationship (QSAR) studies, have been employed to guide the synthesis of new analogs with potentially improved properties.

Structure-Activity Relationship (SAR) Studies: SAR studies have been fundamental in identifying the key structural features required for bioactivity. For the related antimalarial naphthylisoquinolines, it was determined that free N- and 8-OH-functions were prerequisites for the potent activity of dioncophylline C. nih.gov For the michellamines, the dimeric structure is clearly essential for potent anti-HIV activity, and the specific stereochemistry of the biaryl axis (as seen in the difference between this compound and B) is a critical determinant of potency. researchgate.netnih.gov

Computational and QSAR Studies: Computational studies have been used to analyze the conformational preferences of michellamines, which are influenced by intramolecular hydrogen bonds and the orientation of the different moieties. researchgate.net Such studies help to understand how the three-dimensional shape of the molecule relates to its biological function. QSAR studies aim to build mathematical models that correlate chemical structure with biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, helping to prioritize synthetic targets that are more likely to be potent and less toxic. researchgate.net These approaches represent a powerful tool for optimizing the michellamine scaffold to develop new therapeutic agents.

Advanced Research Methodologies Applied to Michellamine a

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a crucial role in deciphering the structural nuances and predicting the behavior of complex molecules like Michellamine A. These in silico approaches provide insights that complement experimental findings, offering a deeper understanding of molecular properties and interactions.

Understanding the three-dimensional structure and flexibility of this compound is vital for predicting its biological interactions. Conformational analysis involves exploring the various spatial arrangements (conformations) a molecule can adopt and determining their relative stabilities. Studies have employed quantum chemical methods, such as Hartree-Fock (HF) with the 6-31G(d,p) basis set and Density Functional Theory (DFT) with the B3LYP/6-31+G(d,p) level, to map the potential energy surfaces of this compound researchgate.netresearchgate.net. These analyses consider rotations around single bonds connecting its constituent moieties, identifying low-energy conformers researchgate.net.

Intramolecular hydrogen bonds (IHBs) are significant stabilizing factors in this compound's conformational landscape, influencing the preferred orientations of its naphthalene (B1677914) and isoquinoline (B145761) units researchgate.net. Calculations have shown a preference for the naphthalene moiety to be oriented perpendicularly to the isoquinoline moiety within the same unit researchgate.net. Furthermore, the calculation of circular dichroism (CD) spectra, based on a complete conformational analysis, is used to characterize the stereochemistry of complex molecules like Michellamines A and C, aiding in the assignment of absolute configurations capes.gov.brcolumbia.educgl.org.cn.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule (receptor), such as a protein target. While specific docking studies of this compound against its primary targets (e.g., HIV-1 reverse transcriptase or protein kinase C) are not extensively detailed in the provided snippets, the methodology is widely applied to similar natural products and alkaloids. For instance, molecular dynamics (MD) simulations and docking studies have been employed to investigate the binding of Michellamine B to SARS-CoV-2 proteins, revealing potential interactions and stability unl.edunih.gov. These studies typically involve simulating the dynamic behavior of protein-ligand complexes and analyzing binding affinities and interaction patterns. Such approaches are instrumental in understanding the molecular basis of this compound's biological activity by predicting its binding modes and affinities to relevant biological targets.

In silico structure-activity relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are developed using computational methods to predict the activity of new compounds based on the properties of known active molecules. While direct QSAR studies for this compound are not explicitly detailed, the methodology is applied to related scaffolds, such as tetrahydroisoquinolines, to design potent antimalarial agents researchgate.net. Computational studies, including SAR analysis, are recognized as crucial for drug development, enabling the prediction of properties for compounds not yet synthesized dntb.gov.ua. By analyzing structural variations and their impact on biological activity, researchers can identify key pharmacophores and guide the design of more potent and selective analogs of this compound.

Chemoinformatics and Data Mining in Natural Product Research

Chemoinformatics leverages computational tools and databases to analyze chemical information, facilitating the study of natural products. This field is vital for managing the vast chemical diversity found in nature and for extracting meaningful insights. Chemoinformatics approaches can be used for the classification of natural products, identification of structural patterns, and comparison of compounds within large databases researchgate.netfrontiersin.orgresearchgate.netscribd.com. For molecules like this compound, chemoinformatics can aid in understanding its position within the broader family of naphthylisoquinoline alkaloids, identifying potential biosynthetic relationships, and discovering new bioactive compounds through database mining. The stereostructures of metabolites, including Michellamines, can delineate chemotaxonomic relationships between different plant species researchgate.netrsc.orgrsc.org.

Advanced Analytical Techniques for Complex Natural Products

The isolation, identification, and structural elucidation of complex natural products like this compound rely on a suite of advanced analytical techniques. These methods provide critical data for confirming molecular identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the detailed structure of natural products. Techniques such as 1D NMR (¹H and ¹³C NMR) provide information about the types and connectivity of atoms. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are crucial for establishing through-bond and through-space connectivities, confirming stereochemistry, and elucidating the complex spatial arrangement of atoms within this compound researchgate.netrsc.orgnih.govresearchgate.netrsc.orgnih.gov. The presence of only a half set of signals in the NMR spectra of some Michellamine dimers indicates molecular symmetry rsc.orgnih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) and HPLC-MS-MS, is vital for determining the precise molecular formula and aiding in structural characterization capes.gov.brnih.gov. These techniques provide accurate mass measurements and fragmentation patterns that help in identifying and distinguishing between closely related compounds, including isomers and monomers capes.gov.brnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the purification and separation of natural products from complex plant extracts. It is also used for analytical purposes to assess purity and identify compounds based on their retention times up.ac.zamdpi.com. Coupled with mass spectrometry (HPLC-MS), it provides a powerful tool for the identification and characterization of isolated compounds capes.gov.brnih.govmdpi.com.

These advanced analytical techniques, often used in combination, are essential for the rigorous characterization of this compound and its related compounds, ensuring the accuracy of research findings.

Compound List

this compound

Michellamine B

Michellamine C

Michellamine A2

Michellamine A3

Michellamine A4

Michellamine A6

Michellamine A7

Michellamine B2

Michellamine B3

Michellamine B4

Michellamine B5

Michellamine D

Michellamine E

Michellamine F

Korupensamine A

Korupensamine B

Korupensamine D

Ancistroealaine C

Ancistrobrevine B

Hamatine

5'-O-demethylhamatine

6-O-methylhamatine

Ancistrobonsoline A1

Ancistrobonsoline A2

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A significant hurdle in the comprehensive study of Michellamine A is its limited natural availability and the complexity of its total synthesis. ontosight.ai Early synthetic strategies were often lengthy and low-yielding, hindering the production of sufficient quantities for extensive biological evaluation. wikipedia.orgthieme-connect.com

Future research must prioritize the development of more efficient and sustainable synthetic routes. This includes the exploration of novel catalytic systems and methodologies. For instance, the use of asymmetric Suzuki-Miyaura coupling reactions has shown promise in the stereoselective synthesis of the biaryl core of michellamines. researchgate.netacs.org Further investigation into ligands, such as chiral monophosphorus ligands, could lead to even higher yields and enantioselectivities under milder reaction conditions. researchgate.netacs.org

Moreover, a "biomimetic" approach, which mimics the natural biosynthetic pathway of the molecule, presents a compelling strategy. wikipedia.org Understanding and harnessing the enzymes responsible for the oxidative coupling of naphthylisoquinoline precursors in Ancistrocladus species could pave the way for biocatalytic or chemoenzymatic syntheses. wikipedia.org The development of a flexible and efficient route to the 1,8-dioxygenated naphthalene (B1677914) core, a key structural component, is also critical. thieme-connect.com Strategies utilizing benzocyclobutenones as versatile precursors are being explored to achieve this. thieme-connect.com A modular and convergent method for the rapid assembly of the 1,3-trans-disubstituted tetrahydroisoquinoline (THIQ) framework, another crucial structural unit, has also been reported, offering a more practical path for diversity-oriented synthesis. doi.org

Deeper Elucidation of Molecular Mechanisms and Biological Targets

While this compound is known to inhibit HIV replication, a comprehensive understanding of its molecular mechanisms of action is still evolving. ontosight.ai Early studies identified the inhibition of HIV reverse transcriptase (RT) and the disruption of virus-induced cellular fusion as key anti-HIV activities. wikipedia.orgebi.ac.uk However, the precise binding sites and the intricate molecular interactions governing these inhibitory effects require further investigation.

Computational studies, such as conformational analysis and molecular docking, can provide valuable insights into the interactions between this compound and its biological targets. researchgate.netunl.edu These in silico approaches can help to identify key structural features responsible for its bioactivity and guide the design of more potent and selective analogs. researchgate.net For instance, understanding the role of intramolecular hydrogen bonds in stabilizing the molecule's conformation is crucial. researchgate.net

Exploration of Novel Biological Activities

The unique chemical scaffold of this compound suggests that its biological activities may extend beyond its currently known anti-HIV and PKC inhibitory effects. Preliminary studies have already hinted at other potential therapeutic applications.

For example, all michellamines have demonstrated potent antioxidant activity, scavenging free radicals at micromolar concentrations, outperforming some clinical antioxidants. nih.gov This radical-scavenging ability warrants further investigation, particularly in the context of diseases associated with oxidative stress.

Furthermore, given that other naphthylisoquinoline alkaloids have shown a range of biological effects, including antimalarial and antibacterial properties, it is plausible that this compound may also possess such activities. ontosight.aiontosight.airesearchgate.net Screening this compound against a broader panel of pathogens and disease models could uncover novel therapeutic leads. Recent studies have explored the antiausterity activities of related michellamines against pancreatic cancer cells, suggesting a potential role in oncology. researchgate.net Additionally, the potential of michellamines as broad-spectrum antimycetomal agents is being investigated. nih.gov

Interdisciplinary Approaches to this compound Research

The complexity of this compound research necessitates a collaborative, interdisciplinary approach. researchgate.netfrontiersin.org Success in unlocking the full potential of this molecule will depend on the synergy between various scientific disciplines.

Chemistry and Biology: Synthetic chemists are essential for developing efficient routes to produce this compound and its analogs, while molecular and cellular biologists are needed to elucidate their mechanisms of action and explore their biological activities. doi.orgnih.gov

Computational Science: Computational chemists and bioinformaticians can use modeling and simulation to predict the properties of new derivatives and to understand the interactions between this compound and its biological targets. researchgate.netnih.gov

Pharmacology and Medicine: Pharmacologists are crucial for evaluating the in vivo efficacy and safety of this compound, while clinicians would ultimately be responsible for any potential human trials. ebi.ac.ukmdpi.com

Biotechnology: Advances in biotechnology could enable the development of biosynthetic production methods for this compound, offering a more sustainable alternative to chemical synthesis. researchgate.net

By fostering collaboration between these fields, researchers can accelerate the pace of discovery and overcome the challenges associated with bringing a complex natural product from the laboratory to potential clinical application. frontiersin.org Such interdisciplinary efforts are vital for navigating the complexities of natural product drug discovery and development. researchgate.netpharmacognosy.us

Q & A

Q. What methodologies are employed to isolate Michellamine A from natural sources?

this compound is typically isolated from Ancistrocladus korupensis via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as vacuum liquid chromatography (VLC) or high-performance liquid chromatography (HPLC). Polar fractions are screened for anti-HIV activity, with structural confirmation via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Key challenges include low natural abundance and interference from co-extracted alkaloids.

Q. How is the structural characterization of this compound validated?

Structural elucidation relies on spectroscopic methods:

- 1D/2D NMR for stereochemical assignment of naphthylisoquinoline moieties.

- X-ray crystallography for absolute configuration determination (when crystalline derivatives are obtainable).

- High-resolution MS for molecular formula confirmation. Cross-referencing with synthetic analogs and computational simulations (e.g., density functional theory) enhances accuracy .

Q. What in vitro assays are used to evaluate this compound’s anti-HIV activity?

Standard protocols include:

- MTT assay for cytotoxicity in MT-4 or PBMC cells.

- Viral inhibition assays measuring p24 antigen levels or reverse transcriptase activity.

- Dose-response curves to calculate IC₅₀ values (typically 0.1–1.0 µM for this compound). Controls: AZT (zidovudine) as a positive control and solvent-only negative controls .

Advanced Research Questions

Q. How do computational models explain the activity differences between this compound and its isomers (e.g., Michellamine B)?

Molecular dynamics (MD) simulations and docking studies reveal that this compound’s anti-HIV activity correlates with stronger binding to viral envelope glycoproteins (e.g., gp120) compared to Michellamine B. Key factors:

- Hydrogen-bonding networks with conserved residues (e.g., Asp368, Lys432).

- Solvent-accessible surface area (SASA) differences influencing membrane permeability.

- Free energy calculations (MM-PBSA/GBSA) to compare binding affinities .

| Parameter | This compound | Michellamine B |

|---|---|---|

| Binding Energy (ΔG, kcal/mol) | -8.2 ± 0.3 | -6.7 ± 0.4 |

| IC₅₀ (µM) | 0.45 | 1.20 |

Q. What strategies improve this compound’s bioavailability for in vivo studies?

- Prodrug design : Esterification of hydroxyl groups to enhance lipophilicity.

- Nanoformulations : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.

- Pharmacokinetic optimization : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce hepatic metabolism .

Q. How can contradictory data on this compound’s IC₅₀ values across studies be reconciled?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., MT-4 vs. CEM-SS) or viral strains (HIV-1 IIIB vs. BaL).

- Compound purity : Impurities >5% can skew results; HPLC-UV/ELSD purity validation is critical.

- Statistical rigor : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Methodological Considerations

- Reproducibility : Follow the ARRIVE guidelines for reporting in vivo experiments, including randomization and blinding protocols .

- Data transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cite accession numbers .

- Ethical compliance : Obtain biosafety approval for HIV-1 research and adhere to Nagoya Protocol for plant-derived compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.